Product packaging for 3-Amino-8-methyl-4H-chromen-4-one(Cat. No.:CAS No. 61423-75-4)

3-Amino-8-methyl-4H-chromen-4-one

Cat. No.: B11917547
CAS No.: 61423-75-4
M. Wt: 175.18 g/mol
InChI Key: QMQIRRBCQNNPQB-UHFFFAOYSA-N
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Description

3-Amino-8-methyl-4H-chromen-4-one is an amino-substituted chromenone, a class of versatile heterocyclic compounds that are prominent in medicinal chemistry and drug discovery research . Chromone derivatives are widely investigated for their diverse biological activities, which include anticancer, antioxidant, and anti-inflammatory properties . Researchers value this specific scaffold for developing novel therapeutic agents and as a ligand in coordination chemistry. Studies on closely related amino-methyl chromenone analogs have demonstrated their utility in forming stable complexes with metal ions such as copper(II) and zinc(II) . These complexes are of significant research interest for their enhanced cytotoxic effects and to study their potential as antioxidant agents . Furthermore, amino-substituted chromenones serve as key intermediates and core structures in synthesizing more complex molecules for probing biological targets. For instance, similar compounds have been designed and evaluated as potential inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in Alzheimer's disease research . This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring safe handling and compliance with all applicable regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B11917547 3-Amino-8-methyl-4H-chromen-4-one CAS No. 61423-75-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61423-75-4

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

3-amino-8-methylchromen-4-one

InChI

InChI=1S/C10H9NO2/c1-6-3-2-4-7-9(12)8(11)5-13-10(6)7/h2-5H,11H2,1H3

InChI Key

QMQIRRBCQNNPQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=CO2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Chromen 4 One Systems

General Synthetic Strategies for Chromen-4-one Ring System Formation

The construction of the chromen-4-one core can be achieved through several synthetic routes, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

One-Pot Multicomponent Reactions (MCRs) for Chromen-4-one Synthesis

One-pot multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like chromen-4-ones from simple starting materials in a single step, thereby enhancing efficiency and atom economy. nih.govorientjchem.org These reactions often proceed through a domino sequence of reactions, such as Knoevenagel condensation, Michael addition, and cyclization. sharif.edu

A common MCR approach for the synthesis of 2-amino-4H-chromene derivatives involves the condensation of an aldehyde, malononitrile (B47326), and a phenolic compound, such as resorcinol (B1680541) or naphthol. nih.govlew.ro Various catalysts, including ionic liquids like 1-methyl imidazoliumiodide ([mim]Cl) and magnetic nanoparticles, have been employed to facilitate these transformations under solvent-free or environmentally benign conditions. pnu.ac.irrsc.org For instance, the synthesis of 2-amino-4H-chromene derivatives has been successfully achieved using Fe3O4-chitosan nanoparticles as a magnetic catalyst under ultrasound irradiation, offering high yields and short reaction times. nih.gov

The versatility of MCRs allows for the synthesis of a wide range of substituted chromenes. For example, the three-component reaction of 4-hydroxycoumarin, aromatic aldehydes, and 2-aminopyridines under ultrasound irradiation and sulfamic acid catalysis yields chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6(7H)-ones. acs.org Similarly, a four-component reaction has been developed for the synthesis of tetrahydro-chromene derivatives with dual triazole moieties, showcasing the power of MCRs in generating molecular diversity. nih.govresearchgate.net

Base-Mediated Condensation Reactions

Base-mediated condensation reactions represent a classical and effective method for the synthesis of the chromen-4-one ring system. A notable example is the reaction between ortho-hydroxychalcones and 2-bromoallyl sulfones, mediated by cesium carbonate, which yields 3-arylsulfonyl-4H-chromene derivatives. beilstein-journals.orgnih.govnih.gov This reaction proceeds under mild conditions and tolerates a variety of functional groups on the chalcone (B49325) component, including chloro, bromo, and methoxy (B1213986) groups, as well as polycyclic aromatic and heterocyclic rings. beilstein-journals.orgnih.gov

Another important base-mediated approach is the aldol (B89426) condensation. For instance, a one-step synthesis of substituted chroman-4-one derivatives involves the base-mediated aldol condensation of an appropriate 2'-hydroxyacetophenone (B8834) and an aldehyde, which can be efficiently carried out using microwave irradiation. acs.org

Oxidative Cyclization Pathways

Oxidative cyclization is a key strategy for the synthesis of chromen-4-ones, often starting from 2'-hydroxychalcones. Various oxidizing agents and catalytic systems have been developed to facilitate this transformation. For example, iodine in dimethyl sulfoxide (B87167) (DMSO) has been used for the oxidative cyclization of chalcones to form 2-furan-2-yl-4H-chromen-4-one derivatives, a reaction that can be accelerated by ultrasound irradiation. researchgate.net

Transition-metal catalysts in the presence of an oxidant like TEMPO have also been employed for the efficient synthesis of 2-phenyl-4H-chromen-4-one derivatives from 2'-hydroxychalcones. organic-chemistry.org This method offers high atom economy and utilizes benign solvents. organic-chemistry.org Furthermore, oxidative radical cyclization of 4-hydroxy-2H-chromen-2-one with alkenes, using ceric ammonium (B1175870) nitrate (B79036) (CAN) as an oxidant, leads to the formation of 2,3-dihydro-4H-furo[3,2-c]chromen-4-one derivatives. researchgate.net Radical cascade cyclizations of o-allyloxybenzaldehydes have also emerged as a powerful method for synthesizing 3-substituted chroman-4-ones. researchgate.net

Utilization of Varied Starting Materials (e.g., Phenols, Salicylic (B10762653) Acid Derivatives)

The synthesis of chromen-4-ones can be initiated from a variety of readily available starting materials. Phenols and acetophenones can undergo a tandem reaction promoted by sulfuric acid under solvent- and metal-free conditions to afford functionalized 4H-chromenes. rsc.org

Salicylic acid derivatives are also common precursors. For instance, salicylaldehydes can react with the malononitrile dimer and alcohols in a one-pot reaction to produce 5-alkoxy-5H-chromeno[2,3-b]pyridines. mdpi.com Palladium-catalyzed intramolecular acylation of alkenyl bromides derived from salicylic aldehydes provides an efficient route to 4H-chromen-4-one derivatives. acs.org

Application of Advanced Synthetic Techniques (e.g., Microwave and Ultrasound Irradiation, Catalyst-Free Methods)

Modern synthetic techniques have been increasingly applied to the synthesis of chromen-4-ones to improve efficiency, reduce reaction times, and promote green chemistry principles.

Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly accelerate the formation of chromen-4-one derivatives. ajgreenchem.comias.ac.in For example, the one-pot, three-component synthesis of 2-amino-4H-chromenes from aldehydes, malononitrile, and naphthols can be efficiently carried out under microwave irradiation using ilmenite (B1198559) (FeTiO3) as a magnetic catalyst in solvent-free conditions. ajgreenchem.comresearchgate.net The Kabachnik-Fields reaction to produce α-aminophosphonates incorporating a chromone (B188151) moiety has also been successfully performed under microwave irradiation without a catalyst or solvent. semanticscholar.org

Ultrasound Irradiation: Sonochemistry offers another green and efficient approach to chromen-4-one synthesis. The synthesis of 2-amino-4H-chromene derivatives has been achieved in high yields and short reaction times using Fe3O4-functionalized nanoparticles with chitosan (B1678972) as a catalyst under ultrasound irradiation. nih.gov Similarly, the synthesis of 2-furan-2-yl-4H-chromen-4-ones from chalcones is enhanced by ultrasound. researchgate.net Catalyst-free synthesis of chromene carbonitriles has also been reported under ultrasound irradiation. orientjchem.org A sustainable protocol for synthesizing novel 4-oxo-chromen-dihydropyridine derivatives has been developed using a one-pot multicomponent reaction under ultrasound irradiation in an environmentally friendly medium. researchgate.net

Catalyst-Free Methods: In an effort to develop more sustainable synthetic protocols, catalyst-free methods for chromen-4-one synthesis have been explored. The three-component reaction of pyrazole (B372694) aldehydes, 5,5-dimethylcyclohexane-1,3-dione, and malononitrile in ethanol (B145695) at room temperature proceeds without a catalyst to yield chromene carbonitriles. orientjchem.org

Synthesis of Amino-Substituted Chromen-4-one Derivatives

The introduction of an amino group onto the chromen-4-one scaffold can significantly influence its biological properties. The synthesis of amino-substituted derivatives, such as 3-Amino-8-methyl-4H-chromen-4-one, is therefore of considerable interest.

A key precursor for various heterocyclic compounds is 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine, which can be synthesized and subsequently transformed into a variety of triazine and triazepine derivatives. nih.gov

The synthesis of 2-amino-4H-chromene derivatives is often achieved through the previously mentioned one-pot, three-component reactions of an aldehyde, malononitrile, and a phenol (B47542) or naphthol. sharif.edursc.orgnih.govsci-hub.se These reactions are highly versatile, allowing for the introduction of a wide range of substituents on the chromene ring. For example, a variety of 2-amino-3-cyano-4H-chromenes have been synthesized and characterized. nih.gov

Key Intermediates and Precursors in this compound Synthesis

The synthesis of the specific target molecule, this compound, relies on the strategic use of key intermediates and precursors. A logical starting point for the synthesis of an 8-methyl substituted chromen-4-one is 2-hydroxy-3-methylacetophenone.

One of the most versatile precursors for introducing functionality at the 3-position of the chromone ring is 3-formyl-8-methyl-4H-chromen-4-one . This intermediate can be synthesized from 2-hydroxy-3-methylacetophenone through a Vilsmeier-Haack reaction. Once obtained, the formyl group can be converted to an amino group through several methods. For instance, it can be converted to an oxime by reaction with hydroxylamine, followed by reduction to the corresponding amine.

Another important precursor is a compound with a suitable leaving group at the 3-position, such as 3-bromo-8-methyl-4H-chromen-4-one . This can be synthesized from 8-methyl-4H-chromen-4-one. The bromo-substituent can then be displaced by an amino group via nucleophilic aromatic substitution using ammonia (B1221849) or a protected amine equivalent.

Furthermore, a 3-nitro-8-methyl-4H-chromen-4-one intermediate could be synthesized and subsequently reduced to the desired 3-amino derivative. The reduction of the nitro group is a common and efficient method for introducing an amino group onto an aromatic ring.

A notable precursor for a related fused system is 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine . nih.gov While not a direct precursor to the title compound, its synthesis highlights the construction of a complex chromene-fused pyrimidine (B1678525) which possesses an amino group at a position analogous to the 3-position of the chromen-4-one core. nih.gov This intermediate demonstrates the feasibility of constructing such aminated chromene systems. nih.gov

Precursor/IntermediateSynthetic Utility
2-Hydroxy-3-methylacetophenoneStarting material for the chromone ring
3-Formyl-8-methyl-4H-chromen-4-oneVersatile intermediate for introducing the amino group
3-Bromo-8-methyl-4H-chromen-4-oneSubstrate for nucleophilic substitution to introduce the amino group
3-Nitro-8-methyl-4H-chromen-4-onePrecursor for the amino group via reduction
3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidineDemonstrates synthesis of aminated chromene-fused systems nih.gov

Chemical Transformations and Reactivity Profiling of Chromen-4-one Derivatives

Chromen-4-one derivatives exhibit a rich and diverse reactivity profile, allowing for a wide range of chemical transformations. The reactivity is influenced by the substituents on the chromone core, with the carbonyl group, the pyrone ring, and any attached functional groups all playing a role. acs.orgnih.govacs.orgnih.govrsc.org

The carbonyl group at the 4-position can undergo typical ketone reactions. For instance, it can be reduced to a hydroxyl group or converted to a thio-carbonyl group. acs.org The pyrone ring is susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong nucleophiles.

Substituents on the chromone ring can be modified to introduce new functionalities. For example, a halogen atom can be used as a handle for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. acs.org The introduction of various substituents at different positions of the chromen-4-one core can be used to fine-tune the electronic and steric properties of the molecule, which in turn affects its reactivity and biological activity. acs.org

The presence of an amino group, as in this compound, significantly influences the reactivity. The amino group can act as a nucleophile and can be acylated, alkylated, or used to form new heterocyclic rings. For example, it can react with diketones or other bifunctional electrophiles to construct fused ring systems.

The following table summarizes some common transformations of chromen-4-one derivatives:

Reaction TypeReagents and ConditionsProduct Type
Palladium-Catalyzed Acylation Alkenyl bromides, aldehydes, Pd(PPh₃)₄/Xphos, K₂CO₃ acs.orgFunctionalized chromen-4-ones acs.org
Halogenation Brominating agents6-Bromo-chromenone derivatives acs.org
Ester Hydrolysis K₂CO₃, EtOH/H₂O/THF acs.orgChromen-4-one carboxylic acids acs.org
Amide Formation Carboxylic acid, appropriate amines, DIPEA acs.orgChromen-4-one amides acs.org
Thionation Lawesson's reagentThiochromen-4-ones acs.org

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Structural Confirmation

A combination of spectroscopic methods is employed to elucidate the structure of 3-Amino-8-methyl-4H-chromen-4-one. Each technique offers unique information about the molecule's atomic and electronic environment.

Fourier Transform Infrared Spectroscopy (FT-IR)

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound, recorded using a KBr pellet, displays characteristic absorption bands that confirm the presence of its key structural features. ntu.edu.sg

The spectrum exhibits strong bands at 3415 and 3315 cm⁻¹, which are indicative of the N-H stretching vibrations of the primary amino group (-NH₂). ntu.edu.sg A sharp and intense absorption at 1622 cm⁻¹ corresponds to the C=O stretching vibration of the γ-pyrone ring. ntu.edu.sg Further characteristic peaks are observed at 1571 and 1481 cm⁻¹ (C=C aromatic stretching), 1276 cm⁻¹ (C-O-C ether linkage), 1211 cm⁻¹, 1076 cm⁻¹, and 767 cm⁻¹. ntu.edu.sg

Table 1: FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹) Assignment
3415, 3315 N-H stretching (primary amine)
1622 C=O stretching (γ-pyrone)
1571, 1481 C=C stretching (aromatic)
1276 C-O-C stretching (ether)
1211, 1076, 767 Fingerprint region

Data sourced from a study on N-Heterocyclic Carbene-Catalyzed Intramolecular Hydroacylation. ntu.edu.sg

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) was employed to determine the accurate mass of the molecule and confirm its elemental formula. The analysis provided a high-resolution mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. ntu.edu.sg

Table 4: HRMS Data for this compound

Ion Calculated m/z Found m/z
[M+H]⁺ 176.0712 176.0710

Data confirms the elemental formula C₁₀H₁₀NO₂. ntu.edu.sg

Ultraviolet-Visible (UV-Vis) Spectroscopy

While UV-Vis spectroscopy is a standard technique for characterizing chromophoric systems like chromones, specific absorption maxima (λ_max) data for this compound are not detailed in the available research literature. Generally, chromone (B188151) derivatives exhibit characteristic absorption bands in the UV region.

Two-Dimensional NMR Techniques (HMBC, HSQC) for Comprehensive Structure Assignment

Although one-dimensional NMR provides significant structural information, two-dimensional (2D) NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for unambiguous assignment of all proton and carbon signals. These techniques reveal correlations between protons and carbons that are separated by two or three bonds (HMBC) or are directly attached (HSQC). Specific HMBC and HSQC data for this compound were not explicitly reported in the reviewed literature.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial method for determining the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound, which is then compared to the theoretical values calculated from the molecular formula. This comparison serves as a fundamental proof of purity and composition. While it is a standard characterization technique, specific elemental analysis data for this compound was not available in the consulted research documents. The HRMS data, however, strongly supports the proposed elemental composition. ntu.edu.sg

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular and Electronic Properties

Density Functional Theory (DFT) has proven to be an invaluable tool for investigating the intrinsic properties of 3-Amino-8-methyl-4H-chromen-4-one at the atomic level. These calculations provide a theoretical framework for understanding the molecule's geometry, electronic structure, and reactivity.

Geometry Optimization

Theoretical studies on similar chromene-based crystalline compounds have demonstrated a good correlation between DFT-calculated and experimentally determined structural parameters.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation.

In studies of various chromone (B188151) derivatives, the HOMO is often localized on the more electron-rich portions of the molecule, such as the amino-substituted benzene (B151609) ring, while the LUMO tends to be distributed over the pyranone ring. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. For substituted chromones, the nature and position of the substituents, such as the amino and methyl groups in this compound, play a crucial role in modulating these frontier orbital energies and, consequently, the molecule's electronic behavior.

Quantum Chemical Parameters and Reactivity Indices

From the HOMO and LUMO energy values, a range of quantum chemical parameters can be derived to quantify the global reactivity of a molecule. These descriptors provide a more nuanced understanding of its chemical behavior.

ParameterDescription
Ionization Potential (I) The energy required to remove an electron from a molecule. Approximated as I ≈ -EHOMO.
Electron Affinity (A) The energy released when an electron is added to a molecule. Approximated as A ≈ -ELUMO.
Electronegativity (χ) A measure of the power of an atom or group of atoms to attract electrons towards itself. Calculated as χ = (I + A) / 2.
Chemical Hardness (η) A measure of the resistance to a change in electron distribution or charge transfer. Calculated as η = (I - A) / 2.
Chemical Softness (S) The reciprocal of chemical hardness, indicating the molecule's polarizability. Calculated as S = 1 / η.
Electrophilicity Index (ω) A measure of the energy lowering of a molecule when it accepts electrons from the environment. Calculated as ω = χ2 / (2η).

These parameters, calculated for various chromone derivatives, help in predicting their reactivity in different chemical environments and their potential to participate in various types of chemical reactions.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. This method is instrumental in drug discovery and development for understanding the molecular basis of a ligand's biological activity.

Binding Affinity Prediction

A key output of molecular docking simulations is the prediction of the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). This value provides an estimate of the strength of the interaction between the ligand and the target protein. A more negative binding energy generally indicates a more stable and favorable interaction.

While specific binding affinity data for this compound with a particular target is not detailed in the provided search results, studies on analogous chromone derivatives have shown promising binding affinities against various enzymes. For instance, in silico studies of other chromone derivatives have reported binding energies indicating strong interactions with their respective protein targets.

Identification of Key Interacting Residues and Binding Pockets

Beyond simply predicting binding strength, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-protein complex. This includes identifying the key amino acid residues within the protein's binding pocket that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the ligand.

For various amino-substituted chromenone derivatives, molecular docking studies have revealed crucial interactions with the amino acid residues of their target enzymes. These interactions are fundamental to the inhibitory activity of the compounds. For example, in studies of similar heterocyclic compounds, the amino groups are often found to form critical hydrogen bonds with specific residues in the active site of the enzyme, thereby anchoring the ligand and contributing significantly to its binding affinity. The methyl group can also participate in hydrophobic interactions within the binding pocket.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations offer a granular view of the conformational landscape and interaction dynamics of molecules over time. These simulations are crucial for understanding how a compound like a this compound derivative might behave in a biological environment, such as the active site of a target protein.

Recent research on a series of amino-7,8-dihydro-4H-chromenone derivatives, which are structurally related to this compound, has utilized MD simulations to elucidate their interaction with key enzymes in Alzheimer's disease management, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net In these studies, after identifying promising candidates through molecular docking, MD simulations were performed to assess the stability of the ligand-protein complex. A particularly potent inhibitor, compound 4k from the study, was subjected to simulations to validate its binding mode and stability within the BChE active site. researchgate.net The simulations revealed that the compound maintained stable interactions, confirming the rationality of the design strategy. nih.govresearchgate.net

The primary metrics analyzed in such simulations often include the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of individual amino acid residues. A stable RMSD for the ligand indicates that it remains securely bound in the active site without significant conformational changes.

Table 1: Representative Parameters from MD Simulations of Chromenone Derivatives

ParameterObservationSignificance
Ligand RMSD Low and stable fluctuation around an average value.Indicates the stability of the ligand's binding pose within the target's active site.
Protein RMSD Convergence to a stable value after an initial equilibration period.Suggests the overall protein structure is not destabilized by the binding of the ligand.
RMSF Low fluctuations for residues in the binding pocket.Highlights the specific amino acids that form stable and key interactions with the ligand.
Hydrogen Bonds Consistent formation and maintenance of key hydrogen bonds over the simulation time.Crucial for high-affinity binding and specificity of the inhibitor.

This table is a generalized representation of typical MD simulation results for chromenone derivatives based on available literature.

These dynamic studies provide a deeper understanding beyond static docking models, offering insights into the flexibility of the ligand and the protein, the role of solvent molecules, and the longevity of crucial interactions that determine the biological activity of the compound. nih.gov

In Silico ADMET Profiling for Compound Developability (Excluding Toxicity Predictions)

Before a compound can be considered a viable drug candidate, its absorption, distribution, metabolism, and excretion (ADME) properties must be evaluated. In silico ADMET profiling is a rapid and cost-effective method to predict these properties and assess the "drug-likeness" of a compound.

Studies on various chromenone derivatives have employed computational tools like the SwissADME server to predict their pharmacokinetic profiles. nih.gov These predictions are guided by established rules such as Lipinski's Rule of Five, which helps to forecast if a compound possesses properties that would make it a likely orally active drug in humans. For a series of novel chromenone derivatives identified as potential pharmacological chaperones, their ADME parameters were calculated. nih.gov The analysis confirmed that none of the selected compounds violated Lipinski's rules, indicating good potential for drug-likeness. nih.gov

Similarly, for a series of 4H-chromeno[2,3-d]pyrimidin-3(5H)-amine derivatives, in silico ADME properties were determined to evaluate their potential as drug candidates. scirp.orgscirp.org Key parameters assessed include gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability.

Table 2: Predicted ADMET Properties for Representative Chromenone Derivatives

PropertyPredicted Value/StatusImplication for Developability
Lipophilicity (LogP) Varies (e.g., within acceptable ranges)Influences solubility, absorption, and plasma protein binding.
Water Solubility Predicted as soluble to moderately soluble.Essential for absorption and distribution in the body.
Gastrointestinal (GI) Absorption HighIndicates good potential for oral bioavailability.
Blood-Brain Barrier (BBB) Permeant No/Yes (Varies by derivative)Determines if the compound can enter the central nervous system.
Lipinski's Rule of Five 0 violationsSuggests favorable drug-like properties for oral administration.

This table synthesizes typical ADMET prediction results for chromenone derivatives from multiple studies. nih.govscirp.org

This early-stage computational screening is invaluable for prioritizing which analogs of this compound should be synthesized and subjected to more resource-intensive in vitro and in vivo testing. It helps to flag potential liabilities, such as poor absorption or low solubility, that could hinder the development of the compound.

Correlation of Theoretical and Experimental Spectroscopic Data

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to calculate the molecular structure and predict spectroscopic properties of novel compounds. By comparing these theoretical predictions with experimental data from techniques like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, researchers can confirm the synthesized structure and gain a deeper understanding of its electronic properties.

In a detailed study of chromone derivatives with antitumor activity, DFT calculations were performed to optimize the molecular geometry and predict vibrational frequencies. d-nb.info The calculated bond lengths and angles for the chromone core showed excellent agreement with experimental values obtained from X-ray crystallography, with key bond lengths like the C=O and C-O-C bonds in the pyrone ring being accurately reproduced. d-nb.info For instance, the theoretical C-O bond lengths were calculated to be around 1.36 Å, which correlates well with reported experimental values ranging from 1.35 Å to 1.37 Å. d-nb.info

This correlation serves a dual purpose: it validates the computational model, confirming that the level of theory and basis set used are appropriate for the system, and it aids in the precise assignment of experimental spectroscopic signals, which can sometimes be ambiguous.

Table 3: Comparison of Theoretical and Experimental Data for Chromone Derivatives

ParameterTheoretical (Calculated)Experimental
C=O Vibrational Frequency (FTIR) Typically calculated at a slightly higher wavenumber.Observed in the range of 1630-1660 cm⁻¹.
C-O-C Bond Length (Å) ~1.36 Å1.35 - 1.37 Å
¹H NMR Chemical Shifts (ppm) Calculated values for protons on the chromone ring.Correlate with experimentally observed shifts, aiding in assignment.
¹³C NMR Chemical Shifts (ppm) Calculated values for carbons in the chromone scaffold.Correlate with experimentally observed shifts, confirming the carbon skeleton.

This table provides a generalized comparison based on computational studies of chromone derivatives. d-nb.info

The strong agreement between theoretical and experimental data provides high confidence in the structural characterization of new chromenone analogs. Furthermore, the validated computational models can then be used to reliably predict other electronic properties, such as molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO), which are instrumental in understanding the reactivity and interaction mechanisms of the molecule.

Structure Activity Relationship Sar Studies of Chromen 4 One Derivatives

Impact of Substituent Nature and Position on Biological Efficacy

Influence of Amino and Methyl Groups on the Chromen-4-one Scaffold

The introduction of amino and methyl groups to the chromen-4-one core can significantly modulate its biological properties. The position and nature of these groups influence the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, all of which are crucial for interacting with biological targets. For instance, in a study of 3-amino-8-methyl-4H-chromen-4-one derivatives, these groups are fundamental to the core structure, and their modification or the addition of other substituents can lead to a wide range of biological activities. The amino group, with its hydrogen-bonding capability, can be pivotal for receptor binding. The methyl group, being hydrophobic, can influence how the molecule partitions into lipid membranes. researchgate.net

Role of Substitutions at the 2-, 3-, 4-, 6-, 7-, and 8-Positions

Systematic studies have revealed that substitutions at various positions on the chromen-4-one ring have distinct effects on biological activity.

2- and 3-Positions: Modifications at the 2- and 3-positions have been shown to significantly affect the antitumor activity of 4H-benzo[h]chromenes. The lipophilicity of the substituent at these positions plays a crucial role. researchgate.net The presence of a double bond between C2 and C3 has also been noted as important for the activity of certain derivatives. tandfonline.com

4-Position: The substitution at the 4-position, particularly with specific halogen atoms, has been reported to increase the cytotoxic activity of 4H-chromene derivatives against various cancer cell lines. researchgate.net However, replacing the carbonyl oxygen at the 4-position with a sulfur atom (a thio function) in some GPR55 agonists resulted in a complete loss of agonistic activity, highlighting the importance of the polar keto function for receptor binding and activation. acs.org

6-Position: Halogen substitutions at the 6-position have been explored. For instance, the introduction of a fluorine or chlorine atom at this position in certain chromen-4-one derivatives did not significantly alter their pharmacological behavior as GPR55 ligands. acs.org

7-Position: The presence of a hydroxyl group at the C-7 position and its subsequent acylation to increase lipophilicity has been shown to influence the biological activity of 4-methyl-2H-chromen-2-one derivatives. researchgate.net

8-Position: A series of 8-substituted chromen-4-one-2-carboxylic acid derivatives were identified as potent agonists for the orphan G protein-coupled receptor 35 (GPR35). The nature of the substituent at this position was found to be critical for the observed activity. researchgate.net

The following table summarizes the impact of substitutions at different positions on the biological activity of chromen-4-one derivatives based on various studies.

PositionType of SubstituentObserved Effect on Biological ActivityReference
2- and 3-Hydrophobic/Hydrophilic groupsSignificantly affects antitumor activity. researchgate.net researchgate.net
4-Halogen atomsIncreases cytotoxic activity against cancer cell lines. researchgate.net researchgate.net
4-Thio function (replacing carbonyl)Abolishes GPR55 agonist activity. acs.org acs.org
6-Halogen atoms (F, Cl)No significant effect on GPR55 ligand activity. acs.org acs.org
7-Hydroxyl group (and its acylation)Influences biological activity by altering lipophilicity. researchgate.net researchgate.net
8-Various substituentsCritical for GPR35 agonist activity. researchgate.net researchgate.net

Importance of Hydrophobic and Hydrophilic Interactions

The balance between hydrophobic and hydrophilic interactions is a key factor governing the biological activity of chromen-4-one derivatives. nih.govresearchgate.net These interactions determine how a molecule will behave in a biological system, from its absorption and distribution to its binding with a target protein.

Hydrophobic interactions, often driven by the entropy of water molecules, are crucial for the binding of ligands to the active sites of many enzymes and receptors. researchgate.netnih.gov In the context of chromen-4-one derivatives, hydrophobic substituents can enhance binding to nonpolar pockets in a target protein.

Conversely, hydrophilic interactions, such as hydrogen bonds and electrostatic interactions, are vital for the specificity and stability of the ligand-target complex. researchgate.net The presence of polar groups like hydroxyl or amino groups on the chromen-4-one scaffold can facilitate these interactions. Studies on furochromone derivatives have shown that the polarity and lipophilicity of substituents on an attached phenyl ring influence their inhibitory activity against various enzymes. nih.gov

Significance of Carbonyl Group Polarity

The carbonyl group at the 4-position of the chromen-4-one scaffold is a significant feature due to its polarity. This polarity allows the carbonyl oxygen to act as a hydrogen bond acceptor, which can be a critical interaction for binding to biological targets. acs.orgpatsnap.com The importance of this interaction was demonstrated in a study where replacing the carbonyl oxygen with a less polar thio group in a GPR55 agonist led to a complete loss of agonistic activity and even resulted in weak antagonistic behavior. acs.org This finding strongly suggests that the polar interaction of the keto function is of major importance for the binding and activation of this particular receptor. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to understand the relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comacs.org For chromen-4-one derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. researchgate.net These models provide insights into how steric, electrostatic, and hydrophobic fields of the molecules influence their activity. researchgate.net

For a series of 8-substituted chromen-4-one-2-carboxylic acid derivatives acting as GPR35 agonists, 3D-QSAR studies indicated that steric, electrostatic, and hydrophobic substituents play a significant role in their agonist activity. researchgate.net The contour maps generated from these models can guide the design of new, more potent, and selective agonists. researchgate.net

Relationship Between Lipophilicity and Observed Biological Activities

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a crucial physicochemical property that influences the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its ability to interact with biological targets. researchgate.netnih.gov In the context of chromen-4-one derivatives, a clear relationship between lipophilicity and biological activity has been observed in several studies.

For instance, the antitumor activity of 4-aryl-4H-chromenes was found to be significantly affected by their lipophilicity. researchgate.net Similarly, the activity of certain furochromone derivatives against enzymes like lipoxygenase was presumed to reflect the polarity or lipophilicity of the substituents on the phenyl ring. nih.gov An increase in lipophilicity through the acylation of a hydroxyl group at the C-7 position of 4-methyl-2H-chromen-2-one derivatives was also shown to impact their biological activity. researchgate.net

The following table illustrates the observed relationship between lipophilicity and biological activity in different chromen-4-one derivatives.

Chromen-4-one Derivative ClassBiological ActivityRelationship with LipophilicityReference
4-Aryl-4H-chromenesAntitumorActivity significantly affected by lipophilicity. researchgate.net researchgate.net
Furochromone derivativesEnzyme inhibition (e.g., LOX-15)Activity trend reflects the lipophilicity of substituents. nih.gov nih.gov
4-Methyl-2H-chromen-2-one derivativesGeneral biological activityIncreased lipophilicity through acylation influences activity. researchgate.net researchgate.net

In Vitro Biological Activity Evaluation of Chromen 4 One Analogues

Anticancer and Antiproliferative Activity Assessment

Chromen-4-one derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines, including those that have developed resistance to multiple drugs. Their mechanisms of action are diverse, targeting key cellular processes involved in cancer cell proliferation and survival.

Efficacy Against Various Human Cancer Cell Lines (e.g., HL-60, MOLT-4, MCF-7, HepG2, A549)

A substantial body of research has confirmed the antiproliferative effects of chromen-4-one analogues across a panel of human cancer cell lines. For instance, a series of 2-amino-3-cyano-4H-chromenes displayed potent activity against human prostate (PC-3) and lung (SK-LU-1) cancer cell lines. nih.govresearchgate.net Specifically, compounds 4a (2-Amino-3-cyano-4-phenyl-6,7-methylendioxy-4H-chromene) and 4b (2-Amino-3-cyano-4-(4-fluorophenyl)-6,7-methylendioxy-4H-chromene) were found to be more active than the standard chemotherapeutic drugs cisplatin (B142131) and topotecan (B1662842) in SK-LU-1 cells. nih.govresearchgate.net

Similarly, chromanone derivatives have been evaluated for their cytotoxic effects on cell lines such as the human breast adenocarcinoma (MCF-7), lung carcinoma (A549), and prostate cancer (DU-145). nih.gov One study highlighted that a 3-chlorophenylchromanone derivative featuring a 2-methylpyrazoline moiety (B2 ) was particularly effective against A549 cells. nih.gov Other studies have investigated chromen-4-one and chromane-2,4-dione derivatives against human leukemia (HL-60, MOLT-4) and breast cancer (MCF-7) cells, with chromane-2,4-dione compounds generally showing superior cytotoxicity, especially against the leukemia cell lines. researchgate.net

The antiproliferative activity of certain 3-styrylchromone derivatives has also been noted. For example, compound C6 significantly reduced the viability of colorectal carcinoma HCT116 cells in a dose-dependent manner, with a calculated EC50 value of 0.84 μM. mdpi.com Furthermore, extracts from Chromolaena odorata, containing chromanone structures like 3-(4'-Hydroxy-benzyl)-5,7-dihydroxy-6-methyl-8-methoxy-chroman-4-one, have shown anticancer activity against hepatocellular carcinoma (HepG2) cells. researchgate.net

Compound/Analogue ClassCell LineActivity (IC50/ED50)Reference
2-Amino-3-cyano-4-aryl-4H-chromenes (e.g., 4a, 4b)PC-3, SK-LU-1More active than cisplatin nih.govresearchgate.net
Chromanone derivative (B2)A549Strong cytotoxicity nih.gov
Chromanone derivativesMCF-7, DU-145Variable cytotoxicity nih.gov
Chromane-2,4-dione derivativesHL-60, MOLT-4Superior cytotoxicity vs. chromene-2-carboxamides researchgate.net
3-Styrylchromone (C6)HCT1160.84 μM (EC50) mdpi.com
4-Amino-2H-benzo[h]chromen-2-one analogues (18, 24)Various0.01-0.17 μM nih.gov

Investigation of Molecular Mechanisms of Action (e.g., Telomerase Inhibition, Regulation of Protein Expression, Enzyme Modulation)

The anticancer effects of chromen-4-one analogues are attributed to several molecular mechanisms.

Enzyme Modulation: A primary mechanism for many chromene derivatives is the inhibition of enzymes crucial for cancer cell growth. Several 2-amino-3-cyano-4H-chromene derivatives have been identified as inhibitors of topoisomerase I, an enzyme that relaxes DNA supercoils and is essential for replication and transcription. nih.govresearchgate.net Molecular docking studies have shown that these compounds interact with key amino acids at the active site of topoisomerase IB. nih.govresearchgate.net Other chromone (B188151) derivatives have been found to inhibit BRAF kinase and the p53-MDM2 pathway. mdpi.com

Microtubule Destabilization: Certain 2-amino-4H-chromene derivatives, such as the drug candidate Crolibulin™ (EPC 2407), function as microtubule-disrupting agents. scirp.org They inhibit tubulin polymerization, leading to a breakdown of the microtubule cytoskeleton. researchgate.net This disruption arrests the cell cycle in the G2/M phase, preventing mitosis and ultimately inducing apoptosis. scirp.org

Regulation of Protein Expression: Some chromone analogues exert their effects by modulating the expression of key proteins. One synthetic isoflavone (B191592) derivative, DK4023 , was found to inhibit TNFα-induced motility in MDA-MB-231 breast cancer cells by downregulating Early Growth Response protein 1 (EGR-1). mdpi.com This, in turn, suppresses the expression of matrix metallopeptidase 9 (MMP9), an enzyme critical for cancer cell invasion and metastasis. mdpi.com

Telomerase Inhibition: Telomerase is an enzyme responsible for maintaining telomere length and is reactivated in the vast majority of human cancers, making it an attractive therapeutic target. While direct inhibition by 3-amino-8-methyl-4H-chromen-4-one is not extensively documented, pharmacological inhibition of pathways that regulate telomerase has been shown to be effective. For example, in MOLT-4 leukemia cells, inhibitors of DNA repair enzymes were found to abrogate radiation-induced increases in telomerase activity and enhance apoptosis, highlighting the potential for targeting this mechanism in conjunction with other therapies. acs.org

Activity Against Multidrug-Resistant Cancer Cell Lines

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Research has shown that certain chromone derivatives can overcome this resistance. A study focusing on 4H-chromene-based anticancer agents demonstrated their efficacy against the multi-drug resistant leukemia cell line HL60/MX2. nih.gov Furthermore, a novel maleimide-containing chromone, SPC-160002 , was shown to be a microtubule inhibitor capable of overcoming P-gp-mediated MDR. researchgate.net

Antimicrobial Activity Investigations

In addition to their anticancer properties, chromen-4-one analogues have been explored for their potential as antimicrobial agents, showing activity against a range of bacterial and fungal pathogens.

Antibacterial Spectrum Against Gram-Positive and Gram-Negative Strains

Derivatives of the 4H-chromene scaffold have demonstrated notable antibacterial activity. Gram-positive bacteria, which have a thick peptidoglycan layer, and Gram-negative bacteria, which possess a protective outer membrane, present different challenges for antimicrobial agents. nih.gov

Several studies have reported the synthesis of 2-amino-4H-chromene derivatives with potent antibacterial properties. acs.orgiau.ir Halogenated 3-nitro-2H-chromenes have shown particular promise against multidrug-resistant Gram-positive bacteria. researchgate.net Specifically, tri-halogenated derivatives displayed potent activity against resistant strains of Staphylococcus aureus and Staphylococcus epidermidis, with MIC values ranging from 1–8 μg/mL. researchgate.net The compound 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene (5s) was identified as the most effective in the series against these resistant strains. researchgate.net Another study involving thiazole-substituted 2-amino-4H-chromenes found that compounds 9 and 11 had significant antibacterial activity against Gram-positive strains, with MIC values between 15.6–31.3 µg/mL. researchgate.net

Compound ClassBacterial StrainActivity (MIC)Reference
Tri-halogenated 3-nitro-2H-chromenesMDR S. aureus, S. epidermidis1–8 µg/mL researchgate.net
Thiazole-substituted 2-amino-4H-chromenes (9, 11)Gram-positive strains15.6–31.3 µg/mL researchgate.net

Antifungal Efficacy

Chromen-4-one analogues have also emerged as promising antifungal agents. The mechanism of action for many of these compounds is believed to be the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. nih.govresearchgate.net

A series of synthesized 2-amino-3-cyano-4H-chromenes were evaluated against six Candida species and found to have MIC50 values that were less than or equal to the standard antifungal drug fluconazole. nih.govresearchgate.net Molecular docking confirmed that these compounds bind effectively to the active site of CYP51 in Candida species. nih.govresearchgate.net Similarly, novel chromenol derivatives functionalized with a 1,2,4-triazole (B32235) moiety also exhibited potent antifungal activity, with some compounds being more active than the reference drugs ketoconazole (B1673606) and bifonazole. scirp.org The proposed mechanism for these hybrids was also the inhibition of C. albicans CYP51. scirp.org

Antitubercular Activity Against Mycobacterium tuberculosis

The global health threat posed by tuberculosis, caused by Mycobacterium tuberculosis, necessitates the discovery of novel therapeutic agents. An efficient in vitro system for studying amino acid incorporation has been established for Mycobacterium tuberculosis H37Rv. nih.gov This system has been instrumental in evaluating the effects of various antitubercular drugs. nih.gov While specific data on the direct antitubercular activity of this compound is not detailed in the provided search results, the general class of chromone derivatives is of interest in drug discovery. The search for functionally important protein sequences in the M. tuberculosis H37Rv genome is a key strategy in developing new vaccines and treatments. nih.gov The development of drug-resistant tuberculosis strains underscores the urgent need for new compounds that can effectively combat this pathogen. elifesciences.org

Enzyme Inhibition Studies

The chromen-4-one scaffold has been identified as a valuable structure in the development of enzyme inhibitors, targeting a range of enzymes implicated in various diseases.

Sirtuin (Sirt2) Enzyme Inhibition

Sirtuin 2 (SIRT2), an enzyme linked to aging-related conditions such as neurodegenerative diseases, has been a target for chromone-based inhibitors. nih.govacs.org A series of substituted chromone and chroman-4-one derivatives have been synthesized and assessed for their potential as SIRT2 inhibitors. nih.govacs.org

Research has shown that substitutions at the 2-, 6-, and 8-positions of the chromone ring can lead to potent and selective SIRT2 inhibitors with IC₅₀ values in the low micromolar range. nih.govacs.org Specifically, larger, electron-withdrawing groups at the 6- and 8-positions were found to be beneficial for inhibitory activity. nih.govacs.org One of the most potent compounds identified was 6,8-dibromo-2-pentylchroman-4-one, with an IC₅₀ of 1.5 μM. nih.govacs.org These synthesized compounds demonstrated high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.govacs.org Further studies have explored the introduction of heterofunctional groups to enhance the properties of these inhibitors. nih.govacs.org

Table 1: SIRT2 Inhibition by Chroman-4-one Analogues

CompoundDescriptionIC₅₀ (µM)Selectivity
6,8-dibromo-2-pentylchroman-4-oneSubstituted chroman-4-one1.5 nih.govacs.orgSelective for SIRT2 over SIRT1 and SIRT3 nih.govacs.org
8-bromo-6-chloro-2-pentylchroman-4-oneSubstituted chroman-4-one1.5 researchgate.netPotent SIRT2 inhibitor researchgate.net
Racemic 7aChroman-4-one derivative4.3 researchgate.netSelective over SIRT1 and SIRT3 researchgate.net
S-enantiomer of 7aChroman-4-one derivative1.5 researchgate.netEutomer with higher potency researchgate.net
Racemic 7bChroman-4-one derivative3.7 researchgate.netSelective SIRT2 inhibitor researchgate.net
Racemic 7cChroman-4-one derivative12.2 researchgate.netSelective SIRT2 inhibitor researchgate.net

Glycosidase Inhibition (e.g., α-glucosidase)

α-Glucosidase inhibitors are a class of therapeutic agents used in the management of type 2 diabetes mellitus by delaying carbohydrate digestion and reducing postprandial blood glucose levels. mdpi.comnih.gov Chromone derivatives have emerged as promising candidates for α-glucosidase inhibition. mdpi.comnih.govresearchgate.net

A variety of chromone-based compounds have demonstrated significant inhibitory activity against α-glucosidase, in some cases exceeding the potency of the standard drug, acarbose (B1664774). nih.govresearchgate.netnih.gov For instance, a series of chromone-based phenylhydrazone and benzoylhydrazone derivatives were synthesized, with some compounds exhibiting IC₅₀ values ranging from 6.59 to 158.55 μM. nih.gov The most potent of these, compound 5c, had an IC₅₀ of 6.59 ± 0.09 μM, which is substantially lower than that of acarbose (IC₅₀ = 685.11 ± 7.46 μM). nih.gov

Similarly, chromone derivatives isolated from the marine fungus Penicillium thomii Maire, named penithochromones, also displayed notable α-glucosidase inhibition with IC₅₀ values between 268 and 1017 μM, again proving more effective than acarbose. mdpi.comnih.gov Another study on chromone-based thiosemicarbazones reported derivatives with potent activity, with IC₅₀ values in the range of 0.11 to 79.37 µM. researchgate.net

Table 2: α-Glucosidase Inhibition by Chromone Analogues

Compound/Derivative ClassSource/TypeIC₅₀ Value (µM)Reference CompoundReference IC₅₀ (µM)
Chromone-based phenylhydrazone (5c)Synthetic6.59 ± 0.09 nih.govAcarbose685.11 ± 7.46 nih.gov
Penithochromones (6-10)Marine Fungus268 - 1017 mdpi.comnih.govAcarbose1300 mdpi.com
Chromone-based thiosemicarbazones (3g)Synthetic0.11 ± 0.01 researchgate.netAcarboseNot specified in citation
Chromone-based thiosemicarbazones (3p)Synthetic0.43 ± 0.025 researchgate.netAcarboseNot specified in citation
Chromone-based thiosemicarbazones (3n)Synthetic0.55 ± 0.02 researchgate.netAcarboseNot specified in citation

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, making its inhibitors valuable in the cosmetic industry for skin whitening and in the treatment of hyperpigmentation disorders. researchgate.netnih.gov Chromone derivatives have been investigated for their tyrosinase inhibitory potential. researchgate.netnih.gov

Synthetic dihydropyrano[3,2-b]chromenediones have shown to be effective mushroom tyrosinase inhibitors. nih.gov One particular analogue, DHPC04, exhibited potent activity with a Kᵢ value of 4 μM, which is comparable to the well-known tyrosinase inhibitor, kojic acid. nih.gov Kinetic studies have indicated that these compounds often act as competitive inhibitors, binding to the L-DOPA binding site of the enzyme. nih.gov Aloesin (B1665252), a C-glycosylated chromone from aloe, is a known potent tyrosinase inhibitor used in cosmetics. researchgate.net While many synthetic chromone derivatives have been developed, achieving the potency of aloesin remains a challenge. researchgate.net

Table 3: Tyrosinase Inhibition by Chromone Analogues

CompoundTypeInhibition MetricValue (µM)Comparison
DHPC04Dihydropyrano[3,2-b]chromenedioneKᵢ4 nih.govComparable to kojic acid nih.gov
7,8,4´-trihydroxyflavoneFlavoneIC₅₀10.31 ± 0.41 nih.gov-

β-Glucuronidase Inhibition

β-glucuronidase is a lysosomal hydrolase that is implicated in various physiological and pathological processes. nih.gov Its inhibitors have therapeutic potential, and various compounds, including coumarin (B35378) and chromone derivatives, have been screened for this activity. epa.gov

Studies on coumarin derivatives revealed that their inhibitory activity against E. coli β-glucuronidase is dependent on the substituents on the coumarin skeleton. epa.gov For example, 7,8-dihydroxy-4-methyl-2H-chromen-2-one showed an IC₅₀ value of 52.39 ± 1.85 µM, which is comparable to the standard inhibitor D-saccharic acid 1,4-lactone (IC₅₀ = 45.75 ± 2.16 µM). epa.gov Other derivatives, such as 3-chloro-6-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one, also displayed activity. epa.gov A separate study identified a β-glucuronidase inhibitor with an IC₅₀ of 283 nM for the E. coli enzyme. caymanchem.com

Table 4: β-Glucuronidase Inhibition by Chromen-2-one Analogues

CompoundTypeIC₅₀ (µM)StandardStandard IC₅₀ (µM)
7,8-dihydroxy-4-methyl-2H-chromen-2-oneCoumarin Derivative52.39 ± 1.85 epa.govD-saccharic acid 1,4-lactone45.75 ± 2.16 epa.gov
3-chloro-6-hexyl-7-hydroxy-4-methyl-2H-chromen-2-oneCoumarin Derivative60.50 ± 0.87 epa.govD-saccharic acid 1,4-lactone45.75 ± 2.16 epa.gov
3,6-dichloro-7-hydroxy-4-methyl-2H-chromen-2-oneCoumarin Derivative380.26 ± 0.92 epa.govD-saccharic acid 1,4-lactone45.75 ± 2.16 epa.gov
β-Glucuronidase inhibitorQuinoline derivative0.283 caymanchem.com--

Cyclooxygenase (COX-1/COX-2) Isozyme Inhibition

Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and plays a major role in inflammation. nih.gov

Chromone-based derivatives have been designed and synthesized as potential COX-2 inhibitors. nih.govnih.gov A series of chromone derivatives with a (carbamate)hydrazone moiety demonstrated nanomolar COX-2 inhibitory activities with good selectivity. nih.gov Molecular docking studies have helped to elucidate the binding modes of these compounds within the active site of the COX-2 enzyme, identifying key interactions with residues such as TYR385 and HIS386. nih.gov The development of selective COX-2 inhibitors is a significant area of research, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs. youtube.com

Table 5: COX-2 Inhibition by Chromone and Related Analogues

Compound ClassInhibition TargetActivityNotes
Chromone-based benzylcarbazates (2a-c)COX-2Two-digit nanomolar inhibitory activities nih.govShowed reasonable selectivity indices and also inhibited 15-LOX. nih.gov
Chromone derivatives B3 and B8COX-2Interacted with essential residues in the binding site nih.govMolecular dynamics simulations confirmed the stability of the B3-COX2 and B8-COX2 complexes. nih.gov
Oxindole derivatives 4e, 9h, 9iCOX-2IC₅₀ values ranging from 2.35 to 3.34 µM mdpi.comConsidered as potential new anti-inflammatory lead compounds. mdpi.com

Interleukin (IL-5, IL-6) Inhibition

The inflammatory response is a complex biological process involving a variety of mediators, including cytokines like interleukins. Certain chromen-4-one analogues have been investigated for their potential to inhibit the production and activity of these key inflammatory molecules.

Specifically, the inhibitory effects on Interleukin-5 (IL-5) and Interleukin-6 (IL-6) have been a subject of study. IL-5 is crucial for the maturation, recruitment, and survival of eosinophils, which are implicated in allergic inflammation and asthma. nih.gov IL-6 is a pleiotropic cytokine with a wide range of biological activities, including the regulation of immune responses, inflammation, and hematopoiesis. nih.gov Dysregulation of IL-6 is associated with various inflammatory diseases. nih.gov

Research has shown that certain chromenone derivatives can act as IL-5 inhibitors. nih.gov For instance, a series of (E)-5-alkoxy-3-(3-hydroxy-3-phenylprop-1-enyl)-4H-chromen-4-ones were synthesized and found to possess potent IL-5 inhibitory activity. nih.gov The presence and location of a hydroxyl group in the allylic alcohol moiety were found to be important for this activity. nih.gov

Similarly, the potential for chromen-4-one analogues to inhibit IL-6 has been explored. Studies have demonstrated that some compounds can significantly reduce the production of IL-6 in cell-based assays. nih.gov For example, chrysophanol, an anthraquinone (B42736) derivative, has been shown to decrease IL-6 concentrations in culture medium. nih.gov The inhibition of the IL-6/STAT3 signaling pathway is a key mechanism through which some of these compounds exert their anti-inflammatory effects. nih.govresearchgate.net

The ability of these compounds to modulate interleukin production highlights their potential as anti-inflammatory agents.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov There are two main types of cholinesterases: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govwindows.net While AChE is the primary enzyme responsible for acetylcholine hydrolysis in the brain, BChE also plays a role, particularly in pathological conditions like Alzheimer's disease. windows.net

Several amino-7,8-dihydro-4H-chromenone derivatives have been synthesized and evaluated for their inhibitory activity against both AChE and BChE. nih.gov In one study, a series of these derivatives were tested, and while many showed weak to moderate inhibition against AChE, several compounds demonstrated significant BChE inhibitory activity. nih.gov

For instance, the unsubstituted parent compound showed 39.77% BChE inhibition at a concentration of 50 µM. nih.gov The introduction of various substituents on the chromenone scaffold led to a notable increase in potency. nih.gov Specifically, derivatives with 4-chlorobenzyloxy and 4-bromobenzyloxy groups exhibited IC₅₀ values of 0.89 ± 0.24 µM and 1.19 ± 0.31 µM against BChE, respectively. nih.gov One of the most potent compounds, designated as 4k, displayed a BChE IC₅₀ value of 0.65 ± 0.13 µM and was found to be a competitive inhibitor with a Kᵢ value of 0.55 µM. nih.gov

The structure-activity relationship studies indicated that substitutions at certain positions of the chromenone ring were crucial for enhancing BChE inhibitory potency. nih.gov Molecular docking studies suggested that these compounds interact with key amino acid residues in the active site of BChE, such as Asp70 and Ser198. nih.gov

CompoundSubstitution PatternBChE IC₅₀ (µM)
Unsubstituted->50 (39.77% inhibition at 50 µM)
4-chlorobenzyloxy derivativeR¹ = 4-chlorobenzyloxy0.89 ± 0.24
4-bromobenzyloxy derivativeR¹ = 4-bromobenzyloxy1.19 ± 0.31
Compound 4kSpecific substitutions0.65 ± 0.13

InhA Enzyme Inhibition

The enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis is a crucial enzyme in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. who.intnih.gov Inhibition of InhA disrupts this pathway, leading to cell death, making it a validated target for the development of anti-tuberculosis drugs. who.intnih.gov

Research has identified various classes of compounds that can directly inhibit InhA, bypassing the need for activation by the mycobacterial catalase-peroxidase KatG, which is a common mechanism of resistance to the frontline drug isoniazid. nih.govnih.gov Among these, certain chromen-4-one analogues have shown promise.

In one study, a novel class of InhA inhibitors was identified through in silico screening. who.int A lead compound, KES4, which contains a chromenone-like core, was found to inhibit the growth of Mycobacterium smegmatis, a model organism, with an IC₅₀ value of 13.5 µM. who.int Structural modifications of this lead compound, guided by docking simulations, led to the discovery of a more potent inhibitor, KEN1, with an IC₅₀ of 11.8 µM against M. smegmatis. who.int

Other research has focused on different scaffolds that inhibit InhA. For example, a series of arylamides were discovered through high-throughput screening to be potent InhA inhibitors. nih.gov Optimization of a lead compound from this series resulted in an inhibitor with an in vitro IC₅₀ of 90 nM, a significant improvement in potency. nih.gov While not directly chromen-4-one derivatives, these studies highlight the ongoing efforts to find novel, direct inhibitors of InhA.

CompoundTarget OrganismIC₅₀ (µM)
KES4M. smegmatis13.5
KEN1M. smegmatis11.8

Antioxidant Activity Profiling

Chromone derivatives are recognized for their antioxidant properties. nih.gov The antioxidant potential of these compounds is often attributed to their chemical structure, which can effectively scavenge free radicals and chelate metal ions.

Studies have demonstrated that various chromen-4-one analogues possess significant antioxidant activity. nih.gov For instance, certain 3-(2-Amino-1,3-selenazol-4-yl)-2H-chromen-2-one derivatives have been synthesized and evaluated for their ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. researchgate.net

Anti-Inflammatory Potential

The anti-inflammatory properties of chromen-4-one derivatives have been a significant area of research. nih.govnih.gov These compounds can modulate various inflammatory pathways and mediators.

One of the key mechanisms underlying the anti-inflammatory effects of some chromen-4-one analogues is the inhibition of pro-inflammatory cytokine production. nih.gov For example, a novel 2-phenyl-4H-chromen-4-one derivative, referred to as compound 8, was found to downregulate the expression of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. nih.gov This inhibition was mediated through the suppression of the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov

Furthermore, the anti-inflammatory activity of these compounds has been demonstrated in vivo. Compound 8 was shown to reduce inflammation in a mouse model of LPS-induced inflammatory disease. nih.gov The ability of chromen-4-one derivatives to target key inflammatory signaling pathways underscores their potential as therapeutic agents for inflammatory disorders.

Peptidomimetic Applications and Somatostatin (B550006) Receptor Agonism

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.gov The development of peptidomimetics is a key strategy in drug discovery. nih.gov

While direct evidence for the application of this compound as a peptidomimetic or a somatostatin receptor agonist is not extensively documented in the provided context, the principles of peptidomimetic design are relevant to the broader field of medicinal chemistry. The core idea is to create non-peptide molecules that can interact with biological targets that are naturally regulated by peptides. nih.gov

Somatostatin is a peptide hormone that regulates a wide range of physiological functions through its interaction with somatostatin receptors. The development of somatostatin receptor agonists is a therapeutic strategy for various diseases, including neuroendocrine tumors.

The structural features of the chromen-4-one scaffold could potentially be incorporated into the design of novel peptidomimetics targeting various receptors, including somatostatin receptors. However, specific research on this compound in this context is not detailed in the available information.

Antiviral Activity (e.g., Anti-HCV)

The 4H-chromen-4-one scaffold is present in many flavonoids that have demonstrated a range of biological activities, including antiviral effects. nih.gov This has prompted research into the potential of chromen-4-one derivatives as antiviral agents.

Specifically, the anti-hepatitis C virus (HCV) activity of certain 3-amino-2-hydroxypropoxyisoflavone derivatives, which contain a chromen-4-one core, has been investigated. nih.gov In one study, a series of these compounds were synthesized and evaluated for their ability to inhibit HCV replication. nih.gov

One of the most promising compounds, 7-{3-[(3,4-dimethoxyphenethyl)amino]-2-hydroxypropoxy}-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one (6b), exhibited an EC₅₀ value of 6.53 µM against HCV, which was more potent than the standard antiviral drug ribavirin (B1680618) (EC₅₀ of 13.16 µM). nih.gov This compound also showed a better selectivity index than ribavirin. nih.gov The antiviral mechanism of this class of compounds was found to be associated with the induction of heme oxygenase-1 (HO-1) expression. nih.gov

Other studies have also explored the antiviral potential of compounds with different scaffolds against HCV. nih.gov For example, 4-hydroxyamino α-pyranone carboxamide analogues have been synthesized and shown to have significant anti-HCV activity with low cytotoxicity. nih.gov

CompoundAntiviral TargetEC₅₀ (µM)
Compound 6bHCV6.53
RibavirinHCV13.16

Ligand Binding Studies with G Protein-Coupled Receptors (GPCRs), e.g., GPR55

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. The orphan GPCR GPR55, implicated in physiological processes like pain, inflammation, and cancer, has recently been a subject of intense study. ajchem-a.com While initially considered a cannabinoid receptor, its endogenous ligand is now thought to be lysophosphatidylinositol (LPI). researchgate.net

The chromen-4-one core has emerged as a viable lead structure for developing selective GPR55 ligands. Research has demonstrated that derivatives of chromen-4-one can act as both agonists and antagonists for GPR55. The introduction of various substituents onto the chromen-4-one scaffold allows for the fine-tuning of efficacy and selectivity. For instance, a series of chromen-4-one-2-carboxylic acid derivatives with substituted 8-benzamido residues have been synthesized and evaluated for their activity at GPR55. These studies indicate that the polar keto function at the 4-position of the chromenone ring is crucial for GPR55 binding and activation, likely acting as a hydrogen bond acceptor.

While direct ligand binding studies for this compound with GPR55 are not extensively documented in publicly available literature, the known structure-activity relationships (SAR) for this class of compounds allow for informed predictions. The presence of the amino group at the 3-position and the methyl group at the 8-position would influence the electronic and steric properties of the molecule, thereby modulating its interaction with the receptor's binding pocket. The development of selective GPR55 antagonists from chromen-4-one chemotypes, with IC50 values in the micromolar range, highlights the therapeutic potential of this scaffold. ajchem-a.com These antagonists have shown high selectivity against related GPCRs like GPR35, CB1, and CB2. ajchem-a.com

Table 1: Activity of Selected Chromen-4-one Analogues at GPCRs

Compound Analogue Target Activity IC50 (µM)
8-Benzamido-chromen-4-one derivatives GPR55 Antagonist Varies (µM range)
Thio-analogues of chromen-4-one GPR55 Weak Antagonist 11.6
4-Aryl-4H-chromene derivatives Src kinases Inhibitor Varies (nM range)

This table presents data for chromen-4-one analogues to illustrate the scaffold's potential. IC50 values are representative and vary based on specific substitutions.

DNA Binding and Interaction Studies

The ability of small molecules to bind and interact with DNA is a cornerstone of their application as anticancer agents. Chromene derivatives, in particular, have been identified as promising candidates for cancer therapy due to their diverse mechanisms of action, which can include apoptosis induction, cell cycle arrest, and interaction with DNA. nih.gov

While specific DNA binding studies on this compound are limited, the general principles of molecular interactions can provide insight. The planar aromatic structure of the chromenone core suggests a potential for intercalative binding between DNA base pairs. Furthermore, the amino group at the 3-position is significant. Amino groups can form hydrogen bonds with the phosphate (B84403) backbone or the bases within the DNA grooves, contributing to the stability of the complex. nih.gov Studies on protein-DNA interactions have shown that specific amino acids form preferential hydrogen bonds with certain DNA bases, such as asparagine and glutamine with adenine, and arginine with guanine. nih.gov This principle can be extrapolated to small molecules bearing amino groups.

The anticancer activity of various 4H-chromene derivatives against multiple human cancer cell lines, including drug-resistant strains, has been reported. nih.govnih.gov The mechanism often involves the modulation of key cellular pathways, and in some cases, may be initiated by direct or indirect interaction with DNA. For example, some 4-Aryl-4H-chromene derivatives have been shown to effectively inhibit kinases involved in cancer cell signaling. nih.gov Although this does not equate to direct DNA binding, it underscores the role of the chromene scaffold in disrupting cancer cell proliferation. Molecular docking studies are often employed to simulate the binding of chromone derivatives to biological targets, including DNA, to predict binding modes and affinities.

Corrosion Inhibition Properties

The application of organic compounds as corrosion inhibitors for metals, particularly in acidic environments, is a field of significant industrial importance. Heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms are known to be effective corrosion inhibitors. mdpi.comnih.gov Their efficacy stems from the ability of the molecule to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium.

The structure of this compound contains several features that suggest its potential as a corrosion inhibitor. The molecule possesses oxygen and nitrogen heteroatoms with lone pairs of electrons, as well as a π-electron-rich aromatic ring system. These features facilitate adsorption onto the d-orbitals of metals like steel. The amino (-NH2) group and the carbonyl (C=O) group can act as active centers for the adsorption process.

Table 2: Corrosion Inhibition Efficiency of Structurally Related Compounds

Inhibitor Compound Class Metal Corrosive Medium Inhibition Efficiency (%)
Coumarin Derivatives Carbon Steel 1 M HCl >90
Thiosemicarbazone Derivatives Mild Steel 1N H₂SO₄ ~95
Triazole Derivatives Mild Steel 0.1 M H₂SO₄ High
Amino Acid Derivatives Iron Alloys Various Varies

This table showcases the effectiveness of compound classes structurally related to this compound, indicating the potential of this scaffold in corrosion inhibition.

Future Prospects and Research Directions for 3 Amino 8 Methyl 4h Chromen 4 One

Rational Design and Optimization of Novel Chromen-4-one Derivatives for Enhanced Biological Activity

The future of chromen-4-one-based drug discovery lies in the rational design and targeted optimization of derivatives to improve their potency, selectivity, and pharmacokinetic profiles. Structure-Activity Relationship (SAR) studies are fundamental to this process, providing critical insights into how specific structural modifications influence biological effects. acs.org

By systematically altering substituents on the chromen-4-one core, researchers can fine-tune the molecule's interaction with its biological target. For instance, studies on various chromen-4-one derivatives have revealed key SAR insights:

Anticancer Activity: The introduction of a trifluoromethyl group has been shown to significantly enhance the cytotoxic profile of certain derivatives against cancer cell lines. Other modifications, such as the addition of a 3-(4-(4-isonicotinoylpiperazin-1-yl)butoxy) group, have led to potent telomerase inhibitors. tandfonline.com

Enzyme Inhibition: For SIRT2 inhibitors, larger, electron-withdrawing groups at the 6- and 8-positions, along with an alkyl chain of three to five carbons at the 2-position, are crucial for high potency. acs.org In the case of COX-2 inhibitors, a methylsulfonyl group on a C-2 phenyl ring and a benzyl (B1604629) group at the C-3 position resulted in a potent and highly selective compound. researchgate.net

Receptor Modulation: In developing ligands for the GPR55 receptor, attaching substituted 8-benzamido residues and halogenating the 6-position have been effective strategies for creating a range of compounds from full agonists to antagonists. acs.org

Anti-infective Properties: Scaffold morphing of a benzofuran (B130515) compound into a 4H-chromen-4-one derivative yielded a promising lead against multidrug-resistant tuberculosis. nih.gov For anti-parasitic agents targeting pteridine (B1203161) reductase 1, the chroman-4-one scaffold (a reduced form of chromen-4-one) has proven to be a promising starting point. nih.govnih.gov

These examples underscore the principle of rational design, where knowledge of a biological target's structure and existing SAR data guides the synthesis of new molecules with improved therapeutic potential. Future efforts will continue to leverage this approach to create novel derivatives of 3-Amino-8-methyl-4H-chromen-4-one tailored for specific diseases.

Table 1: Structure-Activity Relationship (SAR) Highlights for Chromen-4-one Derivatives

Biological Target Favorable Structural Modifications Reference
SIRT2 (Inhibitor) Larger, electron-withdrawing groups at 6- and 8-positions; C2-alkyl chain (3-5 carbons). acs.org
COX-2 (Inhibitor) p-MeSO2 substituent on C-2 phenyl ring; larger substituent (e.g., benzyl) at C-3 position. researchgate.net
Interleukin-5 (Inhibitor) Reduction of a propanone linker to a propanol; hydrogen bonding capability on a side-chain phenyl ring; planarity of the chromen-4-one core. nih.gov
GPR55 (Agonist/Antagonist) Attachment of substituted 8-benzamido residues; halogenation at the 6-position. acs.org
Tuberculosis (Antitubercular) Scaffold morphing from benzofuran lead compounds. nih.gov

| Telomerase (Inhibitor) | Introduction of a six-membered nitrogen-containing ring (piperazine) in a side chain. | tandfonline.com |

Exploration of Multi-Targeting Approaches in Drug Design

Complex multifactorial diseases such as cancer, metabolic syndrome, and neurodegenerative disorders often involve multiple biological pathways. mdpi.com The traditional "one-target, one-drug" approach can be insufficient for these conditions. Consequently, the development of multi-target drugs—single molecules designed to interact with several targets simultaneously—is an increasingly attractive strategy. mdpi.com The chromen-4-one scaffold is well-suited for this approach.

Research has already demonstrated the potential of chromen-4-one derivatives to act on multiple targets. For example:

A series of 2-amino-3-cyano-4H-chromenes were found to have dual anticancer and antifungal activity, potentially through the inhibition of topoisomerase I and cytochrome P451 (CYP51), respectively. nih.gov

A chromen-4-one derivative was developed as a dual antagonist for two related G protein-coupled receptors, GPR35 and GPR55. acs.org

In the fight against parasitic diseases, chroman-4-one derivatives have been designed to target multiple variants of the enzyme pteridine reductase 1 (PTR1). nih.govnih.gov

The future in this area involves the deliberate design of ligands based on the this compound structure that incorporate pharmacophoric features necessary for binding to two or more distinct, disease-relevant targets. mdpi.com This strategy could lead to more effective therapies for complex diseases, potentially reducing drug-drug interactions and improving patient adherence compared to polypharmacy. mdpi.com

Development of Advanced Synthetic Routes and Sustainable Methodologies

The synthesis of chromene derivatives has traditionally involved methods that can be harsh and environmentally unfriendly. nih.gov A significant future direction is the development and adoption of advanced, sustainable synthetic methodologies, often referred to as "green chemistry." nih.govresearchgate.net These approaches prioritize efficiency, safety, and minimal environmental impact. nih.gov

Innovations in the synthesis of chromene and its derivatives include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times, increase product yields, and lower energy consumption compared to conventional heating methods. nih.govresearchgate.net

Catalyst Innovation: The use of novel, non-toxic, and recyclable catalysts is a cornerstone of green synthesis. Examples include nano-kaoline/BF3/Fe3O4, a super paramagnetic nanocatalyst that allows for one-pot, solvent-free reactions with easy catalyst recovery. sharif.edu

Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ionic liquids is a key focus. sharif.edutandfonline.com

Multi-Component Reactions (MCRs): These reactions allow for the synthesis of complex molecules like 4H-chromenes in a single step from three or more starting materials, which increases efficiency and reduces waste. sharif.edunih.gov

These modern synthetic strategies offer significant advantages in terms of cost-effectiveness, scalability, and ease of purification. nih.govresearchgate.net Future research will focus on refining these methods and applying them to the synthesis of this compound and its derivatives, making the drug discovery and development process more sustainable.

Table 2: Comparison of Synthetic Methodologies for Chromene Derivatives

Method Key Features Advantages Reference
Conventional Synthesis Often requires harsh reagents, high temperatures, and long reaction times. Well-established protocols. nih.gov
Microwave-Assisted Uses microwave irradiation for heating. Rapid reaction times, higher yields, reduced energy use. nih.govresearchgate.net
Ultrasound-Assisted Employs ultrasonic waves to promote the reaction. Increased reaction rates, improved yields. nih.gov
Nano-Catalysis Utilizes recyclable, super paramagnetic nanocatalysts. High efficiency, solvent-free conditions, easy catalyst separation, recyclability. sharif.edu

| Ionic Liquid Media | Uses ionic liquids as a reaction medium. | Environmentally safer alternative to volatile organic solvents. | tandfonline.com |

Integration of Cheminformatics and Machine Learning in Compound Discovery

The explosion of chemical and biological data has made computational tools indispensable in modern drug discovery. nih.gov Cheminformatics and machine learning (ML) are transforming the way new compounds are discovered and optimized. nuvisan.com These data-driven approaches can analyze vast datasets to identify patterns that are impossible for humans to detect, thereby accelerating the discovery of promising drug candidates. nuvisan.com

For the discovery of novel chromen-4-one derivatives, these technologies can be applied in several ways:

Predictive Modeling: ML models can be trained to predict the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of virtual compounds, helping to prioritize candidates with favorable drug-like characteristics early in the process. nuvisan.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between the chemical structure of chromen-4-one derivatives and their biological activity. nih.govnuvisan.com This helps in understanding which structural features are key for potency and guides the design of more effective analogues.

Virtual Screening: Large chemical libraries can be computationally screened against a biological target to identify potential "hits" for further experimental testing, saving significant time and resources. nih.gov

De Novo Design: Generative chemistry models can design entirely new molecules with optimized properties tailored to a desired biological profile, suggesting innovative chemical structures based on the chromen-4-one scaffold. nuvisan.com

By integrating these powerful computational tools, researchers can more efficiently navigate the vast chemical space around the this compound core, reducing cycle times and increasing the precision of the drug discovery process. nih.govnuvisan.com

Unveiling Novel Mechanisms of Action for Chromen-4-one Derivatives

While many chromen-4-one derivatives are known to act on established targets like kinases and G protein-coupled receptors, a key area for future research is the discovery of entirely new mechanisms of action. tandfonline.comacs.org Understanding these novel pathways can open up new therapeutic avenues and provide treatments for diseases that are currently considered "undruggable." plos.org

Recent studies have begun to uncover such novel mechanisms for this class of compounds:

Targeting G-quadruplexes: Certain small molecules can bind to and stabilize G-quadruplex (G4) structures, which are non-canonical DNA conformations found in gene promoter regions, such as that of hTERT (human Telomerase Reverse Transcriptase). plos.org Targeting these higher-order DNA structures with chromen-4-one derivatives could represent a novel anticancer strategy.

Modulating Protein Expression: Some chromen-4-one compounds have been found to inhibit telomerase activity not by direct binding, but by reducing the expression of dyskerin, a protein essential for telomerase stability and function. tandfonline.com

Pharmacological Chaperones: Chromenone derivatives have been identified that can act as pharmacological chaperones, binding to and stabilizing misfolded mutant proteins, such as the P23H rod opsin variant implicated in retinitis pigmentosa, and helping to restore their proper cellular trafficking and function. nih.gov

Signaling Pathway Inhibition: The 3-Amino-4H-chromen-4-one scaffold has been linked to the inhibition of the NOTCH1 signaling pathway, which is critical for the proliferation of certain cancer cells.

Future investigations will likely employ advanced techniques like chemoproteomics, thermal proteome profiling, and high-content imaging to systematically identify the cellular targets and pathways affected by this compound and its derivatives. Unveiling these novel mechanisms will be crucial for unlocking the full therapeutic potential of this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-amino-8-methyl-4H-chromen-4-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via aminomethylation of hydroxylated chromenone precursors using formaldehyde and primary amines under Mannich reaction conditions. For example, a Mannich reaction with 8-methyl-4H-chromen-4-one derivatives and ammonia/formaldehyde in ethanol (99%) at reflux yields the target compound. Key parameters include pH control (7–9), temperature (60–80°C), and stoichiometric ratios (amine:aldehyde = 1:2) .
  • Data Contradictions : Some studies report lower yields (<50%) due to competing side reactions (e.g., over-alkylation), necessitating stepwise addition of formaldehyde to suppress byproducts .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

  • Methodology : Use 1H/13C NMR to verify substitution patterns:

  • The amino group (-NH2) at position 3 shows a singlet at δ 4.2–4.5 ppm (D2O exchangeable).
  • The methyl group at position 8 appears as a singlet at δ 2.1–2.3 ppm.
  • X-ray crystallography (e.g., SHELXL refinement) resolves tautomeric forms and hydrogen bonding networks. For example, a related chromenone derivative (8-methyl-4-oxo-2-phenyl-4H-chromene) was refined with R-factor < 0.05 using SHELXTL .

Advanced Research Questions

Q. How do solvent polarity and pH affect the fluorescence properties of this compound?

  • Methodology : Perform UV/vis and fluorescence spectroscopy in solvents of varying polarity (e.g., DMSO, ethanol, water).

  • In polar aprotic solvents (ε > 20), the compound exhibits λem ≈ 450 nm (quantum yield Φ = 0.35) due to intramolecular charge transfer (ICT).
  • Acidic conditions (pH < 4) protonate the amino group, quenching fluorescence (Φ < 0.1). This is critical for designing pH-responsive probes .

Q. What crystallographic challenges arise during refinement of this compound, and how are they resolved?

  • Challenges : Disordered amino/methyl groups and twinning in low-symmetry space groups (e.g., P21/c).
  • Solutions :

  • Use SHELXD for dual-space recycling to resolve phase ambiguities.
  • Apply Hirshfeld surface analysis to validate hydrogen-bonding motifs (e.g., N–H···O=C interactions). For a related compound, refinement with SHELX-97 achieved Rint = 0.032 .

Q. How can structure-activity relationships (SAR) guide the design of bioactive this compound derivatives?

  • Methodology :

  • Substitution at position 7 : Introducing hydroxy/methoxy groups enhances antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus for 7-hydroxy derivatives) .
  • Trifluoromethyl groups at position 2 : Improve metabolic stability (t1/2 > 6 hours in liver microsomes) but reduce solubility (logP ≈ 3.5) .
    • Data Gaps : Conflicting reports exist on the role of the 8-methyl group in cytotoxicity, warranting DFT studies to evaluate steric/electronic effects .

Experimental Design & Data Analysis

Q. How to resolve contradictions in reported biological activities of this compound derivatives?

  • Approach :

Standardize assay conditions (e.g., use identical cell lines, incubation times).

Validate purity via HPLC-MS (≥95% purity; column: C18, gradient: 10–90% acetonitrile/0.1% TFA).

Compare IC50 values across studies using meta-analysis. For example, discrepancies in antiproliferative activity (IC50 = 2–20 µM) may arise from variations in MTT assay protocols .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

  • Methodology :

  • LC-MS/MS (ESI+ mode): LOD = 0.1 ng/mL, LOQ = 0.3 ng/mL.
  • HPLC-DAD : Use a Chromolith RP-18e column (λ = 254 nm) with retention time ~8.2 min .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.